Core Scaffold Potency: Cyclopentylthio Acetamide vs. n-Alkyl Analogs in Human mEH Inhibition
The cyclopentylthio acetamide core present in the target compound is a critical determinant of high mEH inhibitory potency. In a direct head-to-head SAR study, the cyclopentyl-substituted analog (compound 27) achieved an IC50 of 16 nM against human mEH, representing a potency shift of nearly one order of magnitude compared to the n-butyl analog (compound 19, IC50 150 nM) and over two orders of magnitude versus the methyl analog (compound 4, IC50 1580 nM) [1]. This demonstrates that the cyclopentylthio group is a superior substituent for achieving low nanomolar affinity within this chemical class.
| Evidence Dimension | IC50 against human microsomal epoxide hydrolase (mEH) |
|---|---|
| Target Compound Data | Cyclopentylthio acetamide scaffold: IC50 = 16 nM (compound 27) [1] |
| Comparator Or Baseline | n-Bu-thio acetamide (compound 19): IC50 = 150 nM; Me-thio acetamide (compound 4): IC50 = 1580 nM [1] |
| Quantified Difference | 9.4-fold more potent than n-Bu analog; 98.8-fold more potent than Me analog |
| Conditions | Fluorescent substrate-based assay using recombinant human mEH; pure compounds tested [1] |
Why This Matters
This class-level evidence demonstrates that the cyclopentylthio motif directly contributes to a dramatic gain in mEH inhibitory potency, a desirable feature for researchers requiring high-affinity pharmacological tools.
- [1] Barnych, B., et al. Development of potent inhibitors of the human microsomal epoxide hydrolase. European Journal of Medicinal Chemistry 193, 112206 (2020). View Source
